

Vadilex (Ifenprodil) Synthesis and Pharmacology: A Technical Support Resource

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Compound of Interest

Compound Name: **Vadilex**

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This technical support center provides essential information for researchers, scientists, and drug development professionals working with **Vadilex** (Ifenprodil). It addresses common questions regarding its synthesis, mechanism of action, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is **Vadilex** (Ifenprodil) and what is its primary mechanism of action?

Vadilex, with the active ingredient Ifenprodil, is a selective N-methyl-D-aspartate (NMDA) receptor antagonist.^{[1][2]} It exhibits a high affinity for NMDA receptors containing the GluN2B subunit, acting as a non-competitive antagonist.^{[3][4][5]} Its mechanism involves binding to a specific site on the N-terminal domain of the GluN2B subunit, which is distinct from the agonist binding site.^{[3][4]} This binding allosterically modulates the receptor, leading to a reduction in ion flux through the channel.^{[6][7]}

Q2: Are there common issues encountered during the synthesis of Ifenprodil?

While detailed troubleshooting guides for the industrial synthesis of Ifenprodil are not readily available in public literature, a key challenge in its laboratory synthesis is the control of stereochemistry. Ifenprodil has two chiral centers, meaning four stereoisomers can exist. The desired biological activity is often specific to one stereoisomer. For instance, (1R,2R)-Ifenprodil has been shown to have the highest affinity for GluN2B-containing NMDA receptors.^[8] Therefore, achieving high diastereoselectivity and enantioselectivity is a critical aspect of its synthesis.^[8]

Q3: What are the known byproducts or impurities in Ifenprodil synthesis?

Specific byproducts would be dependent on the synthetic route employed. However, common impurities could include diastereomers and enantiomers of Ifenprodil, unreacted starting materials, and reagents. For example, the diastereoselective reduction of an intermediate ketone can produce a mixture of diastereomers that require separation, often via chiral HPLC. [8]

Q4: What are the optimal reaction conditions for Ifenprodil synthesis?

Optimal conditions are route-specific. However, the synthesis of Ifenprodil stereoisomers has been achieved through methods such as diastereoselective reduction of a ketone intermediate followed by separation of the enantiomers using chiral HPLC.[8] The development of conformationally constrained analogs of Ifenprodil has also been explored to improve affinity and selectivity.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of Ifenprodil with NMDA receptors.

| Parameter | Value | Receptor/Condition | Reference |
|-----------|--------------|---|-----------|
| Ki | 5.8 nM | (1R,2R)-Ifenprodil at GluN2B-NMDA receptors | [8] |
| IC50 | 223 nM | (1R,2R)-Ifenprodil (ion flux inhibition) | [8] |
| KD | 24.8 nM | [3H]Ifenprodil binding to native rat receptors | [10] |
| KD | 33.5 nM | [3H]Ifenprodil binding to human recombinant NR1a/NR2B receptors | [10] |
| IC50 | 0.34 μ M | Inhibition of currents from GluN2B-containing NMDARs | [5] |
| IC50 | 146 μ M | Inhibition of currents from GluN2A-containing NMDARs | [5] |

Experimental Protocols

While a detailed, step-by-step synthesis protocol is proprietary, a general methodology for the preparation and separation of Ifenprodil stereoisomers is outlined below, based on published research.[8]

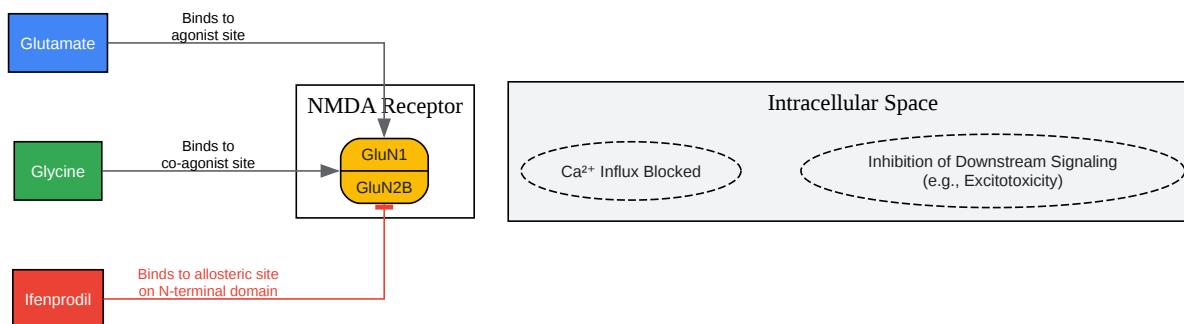
Synthesis and Separation of Ifenprodil Stereoisomers

- **Synthesis of Ketone Intermediate:** The synthesis typically starts from commercially available precursors to form a ketone intermediate.
- **Diastereoselective Reduction:** The ketone is then subjected to a diastereoselective reduction to yield a mixture of diastereomeric alcohols.

- Separation of Diastereomers: The resulting diastereomers are separated using chromatographic techniques.
- Enantiomeric Separation: The separated diastereomers are then resolved into their individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
- Configuration Analysis: The absolute configuration of the separated stereoisomers is determined using methods such as X-ray crystallography.[8]

Visualizations

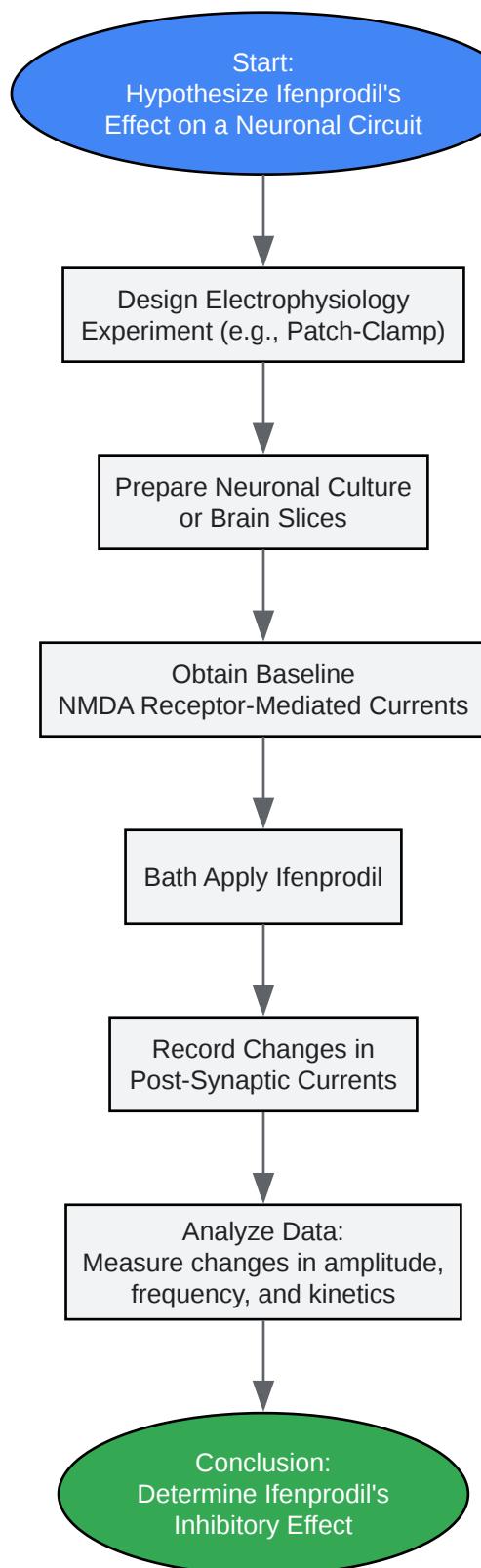
Signaling Pathway of Ifenprodil at the NMDA Receptor



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Caption: Ifenprodil's mechanism of action at the NMDA receptor.

Logical Workflow for Investigating Ifenprodil's Effect

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Caption: Experimental workflow for studying Ifenprodil's effects.

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